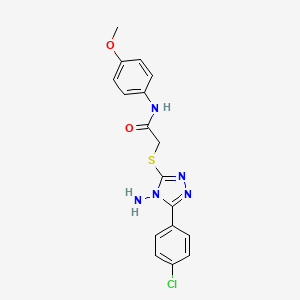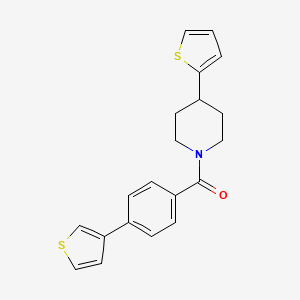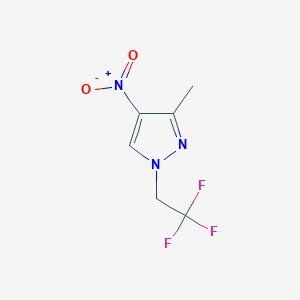
3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole, also known as TFP, is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. TFP is a pyrazole derivative that contains a trifluoroethyl group, which makes it highly lipophilic and capable of crossing biological membranes easily. In
作用機序
3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole acts as an inhibitor of various enzymes and proteins by binding to their active site or allosteric site. It can also modulate the activity of ion channels by altering their gating properties. This compound's lipophilic nature allows it to penetrate cell membranes and interact with intracellular targets.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It can modulate cell signaling pathways, induce apoptosis, and inhibit cell proliferation. This compound has also been shown to have anti-inflammatory and analgesic properties. In addition, this compound has been used as a neuroprotective agent in several studies.
実験室実験の利点と制限
One of the main advantages of using 3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole in lab experiments is its high lipophilicity, which allows it to easily cross biological membranes and interact with intracellular targets. This compound is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its potential toxicity, which can affect experimental outcomes. Careful consideration must be taken when designing experiments using this compound to ensure that the concentrations used are not toxic to cells or organisms.
List of
将来の方向性
1. Further exploration of 3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole's potential as a neuroprotective agent.
2. Development of new this compound derivatives with improved specificity and efficacy.
3. Investigation of this compound's role in modulating ion channel activity.
4. Study of this compound's effect on various signaling pathways in different cell types.
5. Examination of this compound's potential as an anti-inflammatory and analgesic agent.
6. Investigation of this compound's potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders.
7. Development of new techniques to monitor this compound's interaction with biological targets in real-time.
8. Investigation of this compound's potential as a tool for studying protein-protein interactions and protein conformational changes.
9. Study of the pharmacokinetics and pharmacodynamics of this compound in vivo.
10. Investigation of the potential toxicity of this compound and its derivatives in different cell types and organisms.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. It has been extensively used as a tool to study the function of various proteins and enzymes, and its lipophilic nature allows it to easily cross biological membranes and interact with intracellular targets. This compound has a wide range of biochemical and physiological effects, and its potential as a therapeutic agent for various diseases is currently being investigated. Further research is needed to fully understand the mechanism of action of this compound and its potential as a tool for studying biological systems.
合成法
3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole can be synthesized by reacting 3-methyl-4-nitropyrazole with 2,2,2-trifluoroethylamine in the presence of a base. The reaction takes place under mild conditions and yields this compound as a yellow crystalline solid. The purity of this compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole has been extensively used in scientific research as a tool to study the function of various proteins and enzymes. It has been shown to interact with a wide range of biological targets, including kinases, phosphatases, and ion channels. This compound is also commonly used as a fluorescent probe to monitor protein-protein interactions and protein conformational changes.
特性
IUPAC Name |
3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3O2/c1-4-5(12(13)14)2-11(10-4)3-6(7,8)9/h2H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFATVDPKIIPFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1[N+](=O)[O-])CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B2711472.png)




![1-allyl-4-(1-(2-(2,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2711482.png)
![6-Methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxylic acid](/img/structure/B2711483.png)
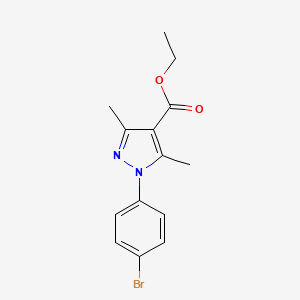
![N-[2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]but-2-ynamide](/img/structure/B2711485.png)
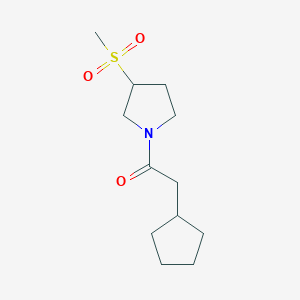
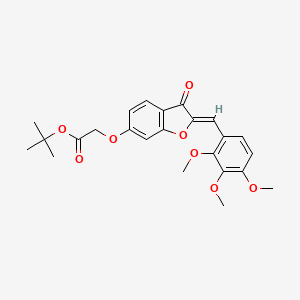
![4-iodo-1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2711492.png)
